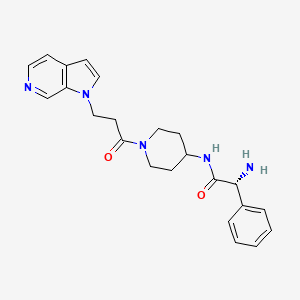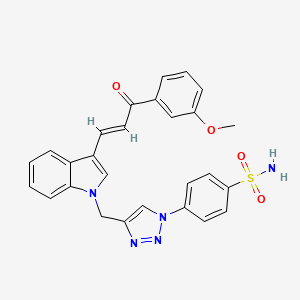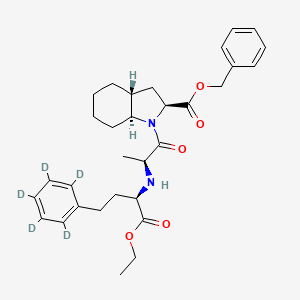
Epi Trandolapril-d5 benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epi Trandolapril benzyl ester-d5 es un derivado deuterado de Epi Trandolapril benzyl ester. Es un compuesto bioquímico utilizado principalmente en la investigación de proteómica. La fórmula molecular de Epi Trandolapril benzyl ester-d5 es C31H35D5N2O5, y tiene un peso molecular de 525,69 .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Epi Trandolapril benzyl ester-d5 implica la incorporación de átomos de deuterio en la estructura molecular de Epi Trandolapril benzyl ester. Este proceso generalmente implica el uso de reactivos y disolventes deuterados en condiciones de reacción controladas para garantizar la incorporación selectiva de deuterio.
Métodos de producción industrial
La producción industrial de Epi Trandolapril benzyl ester-d5 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos deuterados de alta pureza y técnicas avanzadas de purificación para lograr la calidad y el rendimiento deseados del producto.
Análisis De Reacciones Químicas
Tipos de reacciones
Epi Trandolapril benzyl ester-d5 se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución en las que átomos o grupos específicos son reemplazados por otros.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos o nucleófilos en condiciones controladas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
Epi Trandolapril benzyl ester-d5 se utiliza ampliamente en la investigación científica, incluyendo:
Química: Sirve como estándar de referencia en química analítica para el estudio de compuestos deuterados.
Biología: El compuesto se utiliza en la investigación de proteómica para estudiar las interacciones y funciones de las proteínas.
Medicina: Se utiliza en estudios farmacocinéticos para comprender el metabolismo y la distribución de los fármacos deuterados.
Industria: El compuesto se utiliza en el desarrollo de nuevos fármacos y ensayos bioquímicos.
Mecanismo De Acción
El mecanismo de acción de Epi Trandolapril benzyl ester-d5 implica su interacción con objetivos moleculares específicos. Como compuesto deuterado, exhibe propiedades únicas que pueden influir en su estabilidad metabólica y biodisponibilidad. La incorporación de átomos de deuterio puede alterar la interacción del compuesto con enzimas y receptores, lo que lleva a efectos farmacológicos distintos.
Comparación Con Compuestos Similares
Compuestos similares
Trandolapril: Un análogo no deuterado que se utiliza para tratar la presión arterial alta y mejorar la supervivencia después de un ataque cardíaco.
Epi Trandolapril benzyl ester: La forma no deuterada de Epi Trandolapril benzyl ester-d5.
Singularidad
Epi Trandolapril benzyl ester-d5 es único debido a la presencia de átomos de deuterio, que pueden mejorar su estabilidad metabólica y reducir la tasa de degradación metabólica. Esto lo convierte en una herramienta valiosa en los estudios farmacocinéticos y el desarrollo de fármacos.
Propiedades
Fórmula molecular |
C31H40N2O5 |
|---|---|
Peso molecular |
525.7 g/mol |
Nombre IUPAC |
benzyl (2S,3aR,7aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |
InChI |
InChI=1S/C31H40N2O5/c1-3-37-30(35)26(19-18-23-12-6-4-7-13-23)32-22(2)29(34)33-27-17-11-10-16-25(27)20-28(33)31(36)38-21-24-14-8-5-9-15-24/h4-9,12-15,22,25-28,32H,3,10-11,16-21H2,1-2H3/t22-,25+,26+,27-,28-/m0/s1/i4D,6D,7D,12D,13D |
Clave InChI |
UROPPNGEPNCIGO-JRKVVIPCSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)OCC4=CC=CC=C4)[2H])[2H] |
SMILES canónico |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(14R,18R,19R)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene](/img/structure/B12415845.png)


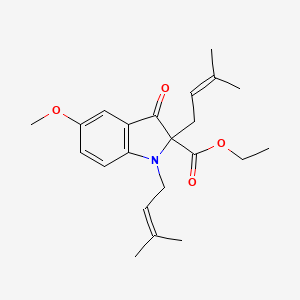


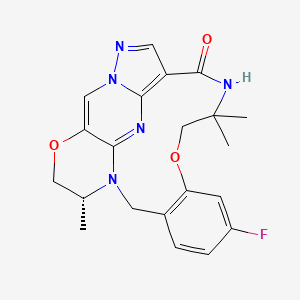
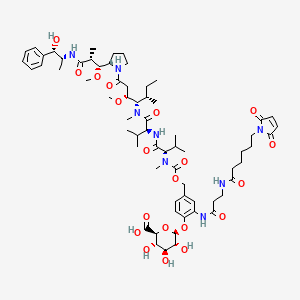
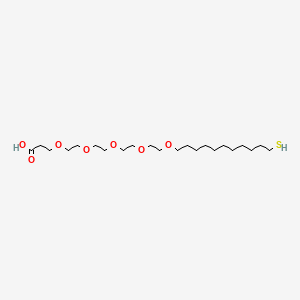
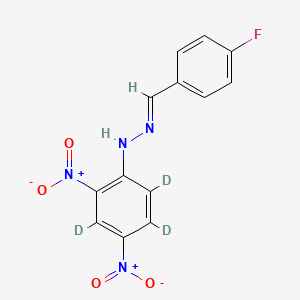
![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12415900.png)
